(S)-Lorcaserin Hydrochloride

Description

Historical Context of Selective Serotonin (B10506) Receptor Modulators

The story of serotonin receptor modulators begins with the discovery of serotonin, or 5-hydroxytryptamine (5-HT), in the mid-20th century. psychiatrictimes.com Initially identified as a vasoconstrictor substance in the blood, its role as a key neurotransmitter in the central nervous system soon became apparent. psychiatrictimes.comwikipedia.org By the 1970s, a strong association between the brain's serotonin system and the control of feeding behavior had been established. nih.gov

Early drug development efforts led to compounds that broadly increased serotonin levels or acted on multiple serotonin receptors. nih.gov For instance, drugs like fenfluramine (B1217885) were used as appetite suppressants but were later found to be non-selective, affecting various serotonin receptor subtypes. nih.govwikipedia.org This lack of selectivity was linked to significant adverse effects, highlighting the need for more targeted therapies. nih.govtandfonline.com

The quest for selectivity led to a new era in pharmacology. A major breakthrough was the development of Selective Serotonin Reuptake Inhibitors (SSRIs) in the late 1960s and 1970s, which were designed to specifically block the reabsorption of serotonin, thereby increasing its availability in the synaptic cleft. nih.govwikipedia.org This principle of targeting specific components of the serotonin system paved the way for the development of drugs that could selectively bind to and activate or block individual serotonin receptor subtypes. With at least 15 different serotonin receptors identified, researchers began to dissect the specific functions of each, leading to the development of highly selective modulators. wikipedia.orgwikipedia.org

Rationale for the Development of Selective 5-HT2C Receptor Agonists

Among the numerous serotonin receptors, the 5-HT2C receptor emerged as a critical target for appetite regulation. nih.govnih.gov This G protein-coupled receptor is densely expressed in areas of the brain that control appetite and energy balance, such as the hypothalamus. wikipedia.orgwikipedia.orgfda.gov Activation of the 5-HT2C receptor is believed to induce a feeling of satiety, thereby reducing food consumption. nih.govmdpi.com

The rationale for developing selective 5-HT2C receptor agonists was strongly supported by preclinical evidence. Studies showed that genetically engineered mice lacking the 5-HT2C receptor consumed more food and developed late-onset obesity, directly implicating this receptor in the control of body weight. tandfonline.commdpi.comwikigenes.org Furthermore, early, less selective serotonergic drugs like d-fenfluramine were found to exert their appetite-suppressing effects primarily through the activation of 5-HT2C receptors. nih.gov

A crucial driver for developing selective 5-HT2C agonists was the need to avoid the activation of closely related receptor subtypes, particularly the 5-HT2B and 5-HT2A receptors. tandfonline.comnih.gov Activation of the 5-HT2B receptor was linked to cardiac valvulopathy, a serious side effect seen with earlier non-selective weight-loss drugs. fda.gov Therefore, the primary goal of drug discovery programs became the creation of compounds with high affinity and functional activity at the 5-HT2C receptor, while demonstrating significantly lower activity at the 5-HT2A and 5-HT2B receptors. tandfonline.comnih.gov This approach aimed to harness the therapeutic benefits of 5-HT2C agonism while minimizing the risk of off-target effects.

Overview of (S)-Lorcaserin Hydrochloride's Significance in Preclinical Drug Discovery

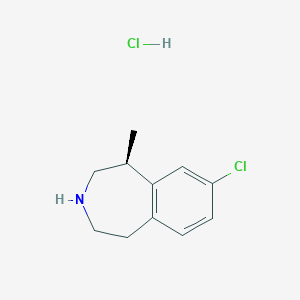

This compound emerged from extensive drug discovery efforts as a potent and selective 5-HT2C receptor agonist. nih.govacs.org Its chemical structure, (1R)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine, was specifically designed for this purpose. wikipedia.org In preclinical research, this compound served as a valuable chemical tool to explore the physiological consequences of selectively activating the 5-HT2C receptor.

Preclinical studies in various animal models consistently demonstrated the compound's effects on food intake and body weight. researchgate.netnih.gov For example, research in rats showed that lorcaserin (B1675133) could reduce caloric intake and decrease body weight. fda.gov These findings were crucial in validating the 5-HT2C receptor as a viable target for managing obesity. mdpi.com The selectivity of lorcaserin was a key aspect of its preclinical profile, with in vitro assays confirming its higher affinity for the 5-HT2C receptor compared to other serotonin receptor subtypes. fda.gov

The significance of this compound in preclinical drug discovery extends beyond obesity research. It has been used as a probe to investigate the broader role of 5-HT2C receptors in the central nervous system. researchgate.netnih.gov Preclinical studies have explored its effects in models of drug addiction, pain, and seizure activity, suggesting that 5-HT2C receptor modulation could have therapeutic potential in a variety of disorders. researchgate.netnih.govnih.gov The development and preclinical characterization of this compound represent a key milestone in the pursuit of selective serotonergic agents. nih.govfiercebiotech.com

Interactive Data Table: (S)-Lorcaserin Receptor Binding and Functional Activity Profile

This table summarizes the in vitro binding affinity (Ki) and functional activity (EC50) of lorcaserin at human serotonin 2 receptor subtypes. Lower values indicate higher potency. The data highlights the compound's selectivity for the 5-HT2C receptor.

| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Selectivity vs. 5-HT2C (Binding) | Selectivity vs. 5-HT2C (Functional) |

| 5-HT2C | 13 | 45 | 1x | 1x |

| 5-HT2A | 190 | 550 | ~15x | ~12x |

| 5-HT2B | 870 | 1400 | ~67x | ~31x |

Data sourced from FDA regulatory documents and pharmacology reviews. fda.gov

Interactive Data Table: Summary of Key Preclinical Findings for Lorcaserin

This table outlines significant findings from preclinical animal studies investigating the effects of lorcaserin.

| Study Focus | Animal Model | Key Finding | Reference |

| Appetite and Weight | Rats | Reduced caloric intake and decreased body weight. | fda.gov |

| Carcinogenicity | Rats | Associated with certain tumor types at high exposures. | fda.goveuropa.eu |

| Drug Addiction | Rodents & Non-human primates | Altered behaviors related to drug use and addiction. | researchgate.netnih.gov |

| Seizure Activity | Animal models | Demonstrated a protective effect against seizures. | researchgate.net |

| Glycemic Control | Animal models | Preclinical data suggested potential for improved glycemic control. | europa.eu |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C11H15Cl2N |

|---|---|

Molecular Weight |

232.15 g/mol |

IUPAC Name |

(5S)-7-chloro-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride |

InChI |

InChI=1S/C11H14ClN.ClH/c1-8-7-13-5-4-9-2-3-10(12)6-11(8)9;/h2-3,6,8,13H,4-5,7H2,1H3;1H/t8-;/m1./s1 |

InChI Key |

ITIHHRMYZPNGRC-DDWIOCJRSA-N |

Isomeric SMILES |

C[C@@H]1CNCCC2=C1C=C(C=C2)Cl.Cl |

Canonical SMILES |

CC1CNCCC2=C1C=C(C=C2)Cl.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Enantioselective Preparation of S Lorcaserin Hydrochloride

Retrosynthetic Analysis of the (S)-Lorcaserin Hydrochloride Scaffold

A retrosynthetic analysis of the this compound scaffold reveals a strategic approach that disconnects the target molecule into simpler, more readily available precursors. The core of this strategy is the formation of the seven-membered benzazepine ring. Key disconnections point to an intramolecular Friedel-Crafts reaction to form this ring. This leads back to a key intermediate, an N-substituted aminopropyl chain attached to a chlorophenyl group. Further disconnection of this intermediate identifies (R)-2-(3-chlorophenyl)propan-1-amine and a two-carbon electrophile, such as chloroacetyl chloride, as the primary starting materials. This retrosynthetic pathway is advantageous as it allows for the introduction of the chiral center early in the synthesis, using an enantiomerically pure starting material.

Key Synthetic Routes and Transformations for this compound

The synthesis of this compound is a carefully orchestrated sequence of chemical reactions. A common and effective route begins with an enantiomerically pure amine and proceeds through several key transformations to construct the final benzazepine structure. researchgate.netresearchgate.net

Initial Amine Starting Material: (R)-2-(3-chlorophenyl)propan-1-amine

The synthesis typically commences with the enantiomerically pure starting material, (R)-2-(3-chlorophenyl)propan-1-amine. researchgate.netresearchgate.net The use of this specific enantiomer is crucial for the stereochemistry of the final product. An efficient, three-step synthesis of this key intermediate has been reported, with the critical step being a chiral resolution using L-(−)-3-phenyllactic acid to form a diastereomeric salt. researchgate.net

Acylation Strategies with Chloroacetyl Chloride

The next key step involves the acylation of (R)-2-(3-chlorophenyl)propan-1-amine with chloroacetyl chloride. researchgate.net This reaction forms an amide linkage, adding a two-carbon chain to the amine, which is essential for the subsequent cyclization. The reaction is a nucleophilic addition-elimination process where the amine attacks the electrophilic carbonyl carbon of the acyl chloride. chemguide.co.uk This step is typically performed in the presence of a base to neutralize the hydrogen chloride byproduct. researchgate.net

Stereoselective Reduction Techniques, including Borane (B79455) Reduction

Following acylation, the resulting amide is reduced to the corresponding amine. Borane (BH3) is a commonly used reducing agent for this transformation. researchgate.netgoogle.com The borane reduction is effective in converting the amide to an amine without affecting the chlorine substituent on the aromatic ring. researchgate.net This step is critical for forming the N-substituted chloro amine intermediate necessary for the subsequent cyclization. portico.org

Cyclization and Final Product Formation via Aluminum Chloride-Catalyzed Processes

The final key step is the intramolecular cyclization of the N-substituted chloro amine intermediate to form the seven-membered benzazepine ring. researchgate.net This is typically achieved through a Friedel-Crafts alkylation reaction catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl3). researchgate.netscience.gov The reaction is heated to facilitate the cyclization, leading to the formation of the lorcaserin (B1675133) free base. doi.org The final product, this compound, is then obtained by treating the free base with hydrochloric acid. newdrugapprovals.org

Methodologies for Ensuring Enantiomeric Purity and Control in this compound Synthesis

Ensuring the enantiomeric purity of this compound is of paramount importance. The primary strategy to achieve this is to start the synthesis with an enantiomerically pure building block, (R)-2-(3-chlorophenyl)propan-1-amine. researchgate.netresearchgate.net

In other synthetic approaches where a racemic mixture of lorcaserin is produced, chiral resolution is employed. nih.govacs.org This can be accomplished using chiral acids like L-(+)-tartaric acid to form diastereomeric salts that can be separated by crystallization. acs.orggoogle.com High-performance liquid chromatography (HPLC) with a chiral stationary phase is another method used to separate the enantiomers and ensure high enantiomeric excess (>99.8% ee). acs.orgub.edu The enantiomeric purity is carefully monitored throughout the synthesis and in the final drug substance specification. europa.eu It has been shown that there is no in vivo inter-conversion of the lorcaserin stereoisomers. europa.eu

Interactive Data Table: Key Synthetic Intermediates

| Compound Name | Molecular Formula | Role in Synthesis |

| (R)-2-(3-chlorophenyl)propan-1-amine | C9H12ClN | Chiral Starting Material |

| Chloroacetyl chloride | C2H2Cl2O | Acylating Agent |

| (R)-N-(2-(3-chlorophenyl)propyl)-2-chloroacetamide | C11H13Cl2NO | Acylated Intermediate |

| (R)-N-(2-chloroethyl)-2-(3-chlorophenyl)propan-1-amine | C11H15Cl2N | Reduced Amine Intermediate |

| (S)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine | C11H14ClN | Lorcaserin (free base) |

Development of Alternative Synthetic Pathways for this compound and its Analogues

Another effective synthesis begins with 2-(4-chlorophenyl)ethanamine and proceeds through a six-step sequence. acs.org This method involves N-protection with di-tert-butyl dicarbonate, followed by N-alkylation with allyl bromide. acs.org After deprotection, an intramolecular Friedel-Crafts alkylation is carried out, leading to the formation of the racemic benzazepine core. acs.org The crucial enantioselective step is a chiral resolution using L-(+)-tartaric acid, which isolates the (S)-enantiomer. acs.org A final salification step yields this compound with high purity (99.9%) and excellent enantioselectivity (>99.8% ee). acs.org This route has been noted for its suitability for large-scale production. acs.org

A concise three-step synthesis for racemic lorcaserin has also been reported. kisti.re.kr This pathway features the synthesis of an asymmetrical imide intermediate, which is then efficiently reduced. researchgate.net The resulting amine can be converted to racemic lorcaserin via a Friedel-Crafts reaction. researchgate.net

Enantioselective synthesis directly yielding the desired stereoisomer has been achieved starting from 3-chlorostyrene (B1584043) oxide. rsc.org This method utilizes hydrolytic kinetic resolution as the key chirality-inducing step. rsc.org Furthermore, iridium-catalyzed asymmetric hydrogenation of 2-aryl allyl phthalimides has been presented as a method to produce enantioenriched β-aryl-β-methyl amines, which are precursors for the formal synthesis of (S)-Lorcaserin. ub.eduresearchgate.net

The synthesis of lorcaserin analogues has also been an area of interest, with the aim of exploring the structure-activity relationship and identifying compounds with improved pharmacological profiles. researchgate.net For instance, the synthesis of various 2,3-dihydro-1H-3-benzazepine derivatives has been developed through a scandium(III)-triflate-catalyzed pinacol-pinacolone rearrangement and cyclization of 1,2-diaryl-1,2-ethanediol. researchgate.net The synthetic pathways developed for lorcaserin can often be adapted for the preparation of its analogues. lookchem.com

The following table provides a summary of the key alternative synthetic pathways for this compound.

| Starting Material | Key Steps | Method of Enantioselection | Overall Yield | Enantiomeric Excess (ee) | Reference |

| 2-(4-chlorophenyl)ethanol | Formation of bromide/tosylate, reaction with allylamine, cyclization | Chiral resolution and racemization of unwanted enantiomer | Not specified | Not specified | nih.gov |

| 2-(4-chlorophenyl)ethanamine | N-protection, N-alkylation, deprotection, intramolecular Friedel-Crafts alkylation, salification | Chiral resolution with L-(+)-tartaric acid | 23.1% | >99.8% | acs.org |

| Nitrile and acid precursors | Synthesis of asymmetrical imide, reduction, Friedel-Crafts reaction | Not specified (produces racemate) | 69% (for amine intermediate) | Not applicable | researchgate.net |

| 3-chlorostyrene oxide | Hydrolytic kinetic resolution | Hydrolytic kinetic resolution | Not specified | Not specified | rsc.org |

| 2-aryl allyl phthalimides | Iridium-catalyzed asymmetric hydrogenation | Asymmetric catalysis | Not specified | Not specified | ub.eduresearchgate.net |

Molecular Pharmacology and Receptor Selectivity of S Lorcaserin Hydrochloride

Mechanisms of 5-HT2C Receptor Agonism by (S)-Lorcaserin Hydrochloride

The interaction of this compound with the 5-HT2C receptor initiates a cascade of intracellular events that ultimately lead to its pharmacological effects. This process begins with the binding of the molecule to the receptor, followed by the activation of specific signaling pathways.

Ligand Binding Affinity and Receptor Occupancy Studies

This compound demonstrates a high affinity for the human 5-HT2C receptor. Studies have reported its binding affinity (Ki) to be approximately 15 nM. researchgate.netguidetopharmacology.org In comparison, its affinity for rat 5-HT2C receptors is slightly lower, with a Ki of 29 nM. ebi.ac.uk These values indicate a strong interaction between lorcaserin (B1675133) and its target receptor.

Receptor occupancy studies are crucial for understanding the extent to which a drug engages its target at therapeutic concentrations. For this compound, oral administration at a dose of 40 mg has been shown to produce serum drug concentrations that are well above the levels required to activate 5-HT2C receptors in vitro. portico.org This suggests that at clinically relevant doses, a significant proportion of 5-HT2C receptors are occupied and activated by the drug.

Functional Assays of 5-HT2C Receptor Activation in Vitro

The agonistic activity of this compound at the 5-HT2C receptor has been confirmed through various in vitro functional assays. One common method measures the accumulation of inositol (B14025) phosphate (B84403), a second messenger produced upon receptor activation. In such assays, lorcaserin has been shown to be a full agonist at the human 5-HT2C receptor. researchgate.netebi.ac.uk

Another functional assay measures the mobilization of intracellular calcium (Ca2+) following receptor activation. biorxiv.org The 5-HT2 receptor family, including the 5-HT2C subtype, preferentially couples to Gq/11 proteins, which in turn activate phospholipase C. nih.govnih.gov This enzyme catalyzes the production of inositol triphosphate (IP3), leading to the release of calcium from intracellular stores. canada.ca Functional assays based on lorcaserin-induced IP release have demonstrated its agonistic properties. europa.eu

Comparative Receptor Selectivity Profile of this compound

A key feature of this compound is its selectivity for the 5-HT2C receptor over other serotonin (B10506) receptor subtypes, particularly the 5-HT2A and 5-HT2B receptors. europa.euportico.org This selectivity is important because activation of these other receptors is associated with undesirable side effects. portico.org

Differentiation from Other Serotonin Receptor Subtypes (e.g., 5-HT2A, 5-HT2B)

This compound exhibits significantly lower affinity and functional activity at 5-HT2A and 5-HT2B receptors compared to the 5-HT2C receptor. Functional assays have shown that lorcaserin is approximately 15- to 18-fold more selective for the 5-HT2C receptor over the 5-HT2A receptor and about 100- to 104-fold more selective over the 5-HT2B receptor. researchgate.netebi.ac.ukportico.org Some reports indicate a 17-fold selectivity over 5-HT2A and 100-fold over 5-HT2B. wikipedia.org

The pEC50 values, which represent the negative logarithm of the half-maximal effective concentration, further illustrate this selectivity. In functional assays measuring phosphoinositol turnover, the pEC50 for 5-HT2C was 8.1, compared to 6.8 for 5-HT2A and 6.1 for 5-HT2B. researchgate.netacs.org Similarly, EC50 values in a functional assay in HEK-293 cells were 11 nM for 5-HT2C, 260 nM for 5-HT2A, and 1100 nM for 5-HT2B. portico.org

It's important to note that while lorcaserin is a full agonist at the 5-HT2C receptor, it acts as a partial agonist at the 5-HT2A receptor. europa.eu The hallucinogenic effects associated with some serotonergic drugs are often linked to the activation of 5-HT2A receptors. researchgate.net The valvular heart disease seen with non-selective serotonergic agents like fenfluramine (B1217885) has been attributed to the activation of 5-HT2B receptors. europa.eunih.gov The high selectivity of lorcaserin for the 5-HT2C receptor was a deliberate design feature to minimize these risks. europa.eu

Receptor Selectivity of this compound

| Receptor Subtype | Binding Affinity (Ki) | Functional Selectivity (fold vs 5-HT2C) | Functional Potency (pEC50) |

|---|---|---|---|

| 5-HT2C | 15 nM researchgate.netguidetopharmacology.org | 1 | 8.1 researchgate.netacs.org |

| 5-HT2A | 112 nM frontiersin.org | ~15-18 researchgate.netportico.org | 6.8 researchgate.netacs.org |

| 5-HT2B | 174 nM frontiersin.org | ~100 researchgate.netportico.orgwikipedia.org | 6.1 researchgate.netacs.org |

Off-Target Receptor Binding Analysis

To ensure its targeted action, this compound has been screened against a wide array of other receptors and transporters. These studies have shown that it does not significantly interact with a panel of 67 other G protein-coupled receptors and ion channels. researchgate.net Furthermore, it does not compete for the binding of ligands to serotonin, dopamine (B1211576), and norepinephrine (B1679862) transporters, nor does it alter their function in vitro. researchgate.net

Intracellular Signal Transduction Pathways Mediated by this compound Activation of 5-HT2C Receptors

The activation of 5-HT2C receptors by this compound triggers specific intracellular signaling cascades. The 5-HT2C receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gq/11 proteins. nih.govnih.govgoogle.com

Upon agonist binding, the receptor undergoes a conformational change that activates the associated Gq/11 protein. This, in turn, activates phospholipase C (PLC). nih.gov PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol triphosphate (IP3) and diacylglycerol (DAG). europa.eu

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. nih.govcanada.ca The increase in intracellular Ca2+ and the presence of DAG activate protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to the ultimate cellular response. canada.ca While this is the primary pathway, it has been noted that 5-HT2C receptors can couple to multiple signal transduction pathways. google.com

The activation of anorexigenic pro-opiomelanocortin (POMC) neurons in the hypothalamus is a key downstream effect of 5-HT2C receptor activation by lorcaserin. scispace.comwvu.edu This leads to the release of alpha-melanocortin-stimulating hormone (α-MSH), which then acts on melanocortin-4 receptors to produce the sensation of satiety. nih.gov

G-Protein Coupling and Downstream Signaling Cascades

This compound is a selective and potent agonist for the serotonin 2C receptor (5-HT2C), a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. nih.govnih.gov The canonical signaling pathway for the 5-HT2C receptor involves its coupling to the Gq/G11 family of G-proteins. nih.govdrugbank.com Upon agonist binding, such as with (S)-Lorcaserin, the receptor undergoes a conformational change that facilitates the activation of the heterotrimeric Gq protein. nih.gov

This activation initiates a well-defined downstream signaling cascade. The activated Gαq subunit stimulates the enzyme phospholipase C (PLC). nih.govnih.gov PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two crucial second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). drugbank.comresearchgate.net IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). drugbank.comnih.gov This rise in intracellular Ca2+ concentration, along with the actions of DAG, activates a host of cellular processes.

Research indicates that (S)-Lorcaserin acts as a full agonist at the human 5-HT2C receptor in functional assays measuring inositol phosphate accumulation. researchgate.net However, its efficacy can vary depending on the specific assay and cellular context, with some studies describing it as a partial agonist with approximately 82% efficacy compared to serotonin. europa.eu In vitro functional assays have demonstrated its high selectivity for the 5-HT2C receptor, with 18-fold selectivity over the 5-HT2A receptor and 104-fold selectivity over the 5-HT2B receptor. researchgate.net This signaling through the Gq/PLC pathway is central to the pharmacological effects mediated by (S)-Lorcaserin. researchgate.net

Table 1: (S)-Lorcaserin G-Protein Coupling and Signaling Pathway

| Signaling Component | Class/Type | Role in (S)-Lorcaserin's Mechanism of Action |

| 5-HT2C Receptor | G-Protein Coupled Receptor (GPCR) | The primary molecular target for (S)-Lorcaserin binding. nih.gov |

| Gαq/11 | G-Protein Subunit | Couples to the 5-HT2C receptor and is activated upon (S)-Lorcaserin binding. nih.govdrugbank.com |

| Phospholipase C (PLC) | Enzyme (Phosphodiesterase) | Activated by the Gαq subunit; it hydrolyzes PIP2. nih.govnih.gov |

| Phosphatidylinositol 4,5-bisphosphate (PIP2) | Membrane Phospholipid | Substrate for PLC, leading to the generation of second messengers. nih.gov |

| Inositol 1,4,5-trisphosphate (IP3) | Second Messenger | Triggers the release of Ca2+ from intracellular stores. drugbank.comresearchgate.net |

| Diacylglycerol (DAG) | Second Messenger | Activates protein kinase C and other downstream effectors. drugbank.com |

Receptor Desensitization and Internalization Dynamics

Prolonged or repeated exposure of GPCRs to an agonist typically leads to receptor desensitization, a process that attenuates the cellular response and can contribute to pharmacological tolerance. nih.gov (S)-Lorcaserin has been shown to induce significant desensitization of the 5-HT2C receptor. nih.gov Notably, studies have found that (S)-Lorcaserin desensitizes the 5-HT2C receptor more profoundly than the endogenous agonist serotonin (5-HT), despite both having similar potencies and maximal efficacies in stimulating the PLC pathway in some assays. nih.gov One study observed an 85% reduction in the maximal response (Emax) after prolonged preincubation with (S)-Lorcaserin, compared to a 63% reduction with 5-HT. nih.gov

A key mechanism underlying this desensitization is the recruitment of β-arrestin proteins to the activated receptor. aesnet.org Research has characterized (S)-Lorcaserin as a 'super-agonist' for β-arrestin recruitment at the 5-HT2C receptor, with an efficacy significantly greater than that of 5-HT. nih.gov In contrast, some other 5-HT2C agonists show little to no β-arrestin recruitment, suggesting they are biased towards G-protein signaling. nih.gov The robust recruitment of β-arrestin by (S)-Lorcaserin not only uncouples the receptor from its G-protein but also promotes its internalization from the cell surface via clathrin-coated pits. researchgate.net

This β-arrestin-mediated internalization is a critical dynamic in the long-term effects of the compound. Studies have demonstrated that (S)-Lorcaserin treatment induces a robust internalization of 5-HT2C receptors. jneurosci.org This process is believed to be a major contributor to the diminished efficacy observed after prolonged administration. researchgate.netjneurosci.org Research using barbadin, an inhibitor of the β-arrestin/β2-adaptin interaction, has shown that blocking (S)-Lorcaserin-induced 5-HT2C receptor internalization can maintain the receptor's sensitivity to stimulation. researchgate.netjneurosci.org

Table 2: Research Findings on (S)-Lorcaserin-Induced Receptor Desensitization

| Process | Key Molecule/Mechanism | Finding Related to (S)-Lorcaserin |

| Desensitization | Reduction in Receptor Response | Produces a more robust desensitization of 5-HT2C receptors than the endogenous agonist 5-HT. nih.gov |

| β-Arrestin Recruitment | Signal Termination & Internalization | Acts as a 'super-agonist', strongly recruiting β-arrestin to the 5-HT2C receptor. nih.gov It maximally recruits both β-arrestin 1 and β-arrestin 2. aesnet.org |

| Receptor Internalization | Removal of Receptors from Cell Surface | Induces significant and excessive internalization of 5-HT2C receptors, mediated by β-arrestin. researchgate.netjneurosci.org |

| Pharmacological Tolerance | Attenuation of Drug Effect | Receptor desensitization and internalization are likely mechanisms for the clinical tolerance observed with prolonged use. nih.govjneurosci.org |

Pharmacokinetics and Metabolic Fate of S Lorcaserin Hydrochloride in Preclinical Systems

Absorption and Distribution Characteristics in Animal Models

Preclinical studies have demonstrated that (S)-Lorcaserin Hydrochloride is rapidly absorbed with good oral bioavailability across different animal species, including rats, monkeys, and dogs. europa.euucm.es Specifically, the bioavailability was reported to be 94% in rats, 51% in monkeys, and 37% in dogs. fda.gov The presence of food does not appear to significantly affect its bioavailability in rats. fda.gov

Following absorption, lorcaserin (B1675133) distributes into the central nervous system (CNS) and cerebrospinal fluid. drugbank.comnih.gov Brain distribution studies in male mice, rats, and monkeys revealed that lorcaserin preferentially partitions to the brain. fda.gov The brain-to-plasma ratio for lorcaserin ranged from approximately 10-fold in male monkeys to 24-fold in male Sprague-Dawley rats. ucm.esfda.gov This extensive distribution to the CNS is consistent with its mechanism of action, targeting 5-HT2C receptors in the hypothalamus to regulate appetite. wikipedia.org The plasma protein binding of lorcaserin is approximately 70% and is consistent across species. fda.govdrugbank.com

Biotransformation Pathways of this compound

This compound undergoes extensive hepatic metabolism through multiple enzymatic pathways. nih.govwvu.edu This broad metabolic clearance reduces the likelihood of significant drug-drug interactions. ucm.esnih.gov The metabolism is qualitatively similar across preclinical species and humans. europa.eu

Hepatic Metabolism and the Role of Cytochrome P450 Enzymes (CYP1A2, CYP2D6, CYP3A4)

The oxidative metabolism of lorcaserin involves several cytochrome P450 (CYP) isoenzymes. nih.gov In vitro studies using human liver microsomes and recombinant human CYP enzymes have identified the specific enzymes involved in the formation of its primary oxidative metabolites. nih.govnih.gov

Key CYP enzymes participating in lorcaserin metabolism include:

CYP1A2, CYP2A6, CYP2B6, CYP2C19, CYP2D6, and CYP3A4 . nih.gov

CYP2D6 plays a significant role in the formation of 7-hydroxylorcaserin. nih.govnih.gov

CYP3A4 is involved in the formation of 1-hydroxylorcaserin and 7-hydroxylorcaserin. nih.govnih.gov

CYP1A2 is associated with the formation of 5-hydroxylorcaserin. nih.gov

It is noteworthy that lorcaserin can act as a competitive inhibitor of CYP2D6. europa.eu Additionally, in rats, lorcaserin has been shown to induce hepatic enzymes such as CYP2B and UGT enzymes. europa.eu

Excretion Mechanisms of this compound and its Metabolites in Preclinical Species

The primary route of elimination for this compound and its metabolites is through the urine. drugbank.comnih.gov In preclinical species, as in humans, the vast majority of the administered dose is excreted renally. europa.eudrugbank.com Approximately 92% of the drug is eliminated in the urine, with a small fraction (around 2.2%) excreted in the feces. drugbank.comnih.gov The major metabolite excreted in the urine is N-carbamoyl glucuronide lorcaserin (M5). nih.gov

Preclinical Pharmacokinetic-Pharmacodynamic Correlations

Preclinical studies have established a clear link between lorcaserin exposure and its pharmacodynamic effects on food intake and body weight. In diet-induced obese rats, dose-dependent reductions in food intake and subsequent body weight gain were observed following repeated administration of lorcaserin. europa.eunih.gov The anorectic effect of lorcaserin is mediated through its agonist activity at 5-HT2C receptors, as demonstrated by attenuation of this effect with a 5-HT2C antagonist. europa.eu

Preclinical Pharmacological Investigations and Drug Interaction Mechanisms

In Vitro Pharmacological Characterization of (S)-Lorcaserin Hydrochloride

This compound, also known as lorcaserin (B1675133), demonstrates notable selectivity for the serotonin (B10506) 2C (5-HT2C) receptor. portico.org This selectivity is a key feature of its pharmacological profile, distinguishing it from other serotonergic agents. portico.orgeuropa.eu

Ligand-Receptor Kinetic Studies

In vitro studies have been crucial in defining the binding affinity and selectivity of this compound for various serotonin receptors. These studies typically utilize cells, such as Human Embryonic Kidney (HEK-293) cells, that are engineered to express specific human serotonin receptor subtypes. nih.gov

Research indicates that this compound has a significantly higher affinity for the 5-HT2C receptor compared to the 5-HT2A and 5-HT2B receptors. portico.orgfda.gov Specifically, it has been shown to have approximately 15-fold and 100-fold selectivity for the 5-HT2C receptor over the 5-HT2A and 5-HT2B receptors, respectively. portico.org In functional assays, the half-maximal effective concentration (EC50) values further illustrate this selectivity. portico.org

While some studies report a 14-fold and 61-fold selectivity for the 5-HT2C receptor relative to the 5-HT2A and 5-HT2B receptors based on inositol (B14025) phosphate (B84403) (IP) release assays, it's noted that this margin can be reduced when measuring different second messengers in the activation cascade. europa.eu Another study highlighted a modest in vitro selectivity of approximately 19-fold for 5-HT2C over 5-HT2A receptors. nih.gov Furthermore, research in mice has indicated a 13-fold greater selectivity for the activation of mouse 5-HT2C receptors over mouse 5-HT2A receptors. nih.gov

In vitro experiments using microsomes from rat, monkey, and human livers have shown no enantiomeric conversion of this compound to its (R)-enantiomer. fda.gov

Table 1: In Vitro Selectivity and Potency of this compound

| Receptor Subtype | Selectivity over 5-HT2C | EC50 (nM) in HEK-293 cells |

|---|---|---|

| 5-HT2C | 1x | 11 |

| 5-HT2A | ~14-19x less selective | 260 |

| 5-HT2B | ~61-100x less selective | 1100 |

Cellular Functional Responses

The activation of 5-HT2C receptors by this compound initiates a cascade of intracellular events. As a G-protein coupled receptor (GPCR) agonist, it stimulates downstream signaling pathways. ucm.es The primary mechanism involves the activation of pro-opiomelanocortin (POMC) neurons in the hypothalamus. ucm.esdrugbank.comwikipedia.org This activation leads to the release of alpha-melanocortin stimulating hormone (α-MSH), which in turn acts on melanocortin-4 receptors to produce feelings of satiety and decrease food consumption. ucm.esdrugbank.comnih.gov

Functional assays have shown that this compound is a full agonist at both human and mouse 5-HT2C receptors. nih.gov It also exhibits near-full efficacy as an agonist at human and mouse 5-HT2A receptors. nih.gov In contrast, it acts as a partial agonist at 5-HT2A and 5-HT2C receptors with approximately 25% and 82% efficacy, respectively, compared to serotonin. europa.eu For the 5-HT2B receptor, the functional response varies depending on the specific cellular effect being measured. europa.eu For instance, in IP accumulation assays, this compound showed 151% efficacy, while in calcium release assays, it demonstrated 67% efficacy compared to serotonin. europa.eu

In Vivo Efficacy Studies in Relevant Animal Models

Preclinical in vivo studies in various animal models have been instrumental in understanding the physiological and behavioral effects of this compound. These studies have primarily focused on its impact on the central nervous system and related behaviors.

Neurobiological Effects in Rodent Models of Central Nervous System Function

In rodent models, this compound has been shown to exert significant effects on the central nervous system. Administration of the compound has been found to accumulate in the brain and cerebrospinal fluid (CSF) to a similar extent as in plasma across different species. europa.eu Studies in rats have shown that this compound can moderately inhibit a subpopulation of dopaminergic neurons in the ventral tegmental area (VTA). researchgate.net However, it did not affect extracellular dopamine (B1211576) levels in the nucleus accumbens and striatum. researchgate.net

Further research in rats demonstrated that this compound can alter the tissue content of serotonin (5-HT) and noradrenaline (NA). nih.gov At a dose of 3 mg/kg, it increased 5-HT levels in the anterior insular cortex, the core of the nucleus accumbens, and the ventral hypothalamus. nih.gov The same dose also increased NA content in the orbitofrontal cortex, central amygdala, ventral hypothalamus, and the shell of the nucleus accumbens. nih.gov These findings suggest that this compound modulates the activity of key neurotransmitter systems involved in mood, motivation, and reward.

Behavioral Phenotyping and Pharmacological Responses

The neurobiological effects of this compound translate into observable behavioral changes in animal models. A primary and consistent finding across multiple studies is its ability to reduce food intake and body weight. portico.orgnih.gov In an acute feeding model in male rats, oral administration of this compound reduced food intake for at least 6 hours. portico.org In diet-induced obese rats, 28 days of treatment with this compound led to a significant and dose-dependent reduction in food intake and body weight, primarily due to a loss of fat mass. portico.org The anorectic effect of this compound is mediated through the 5-HT2C receptor, as it is attenuated by the 5-HT2C antagonist SB242084 but not by the 5-HT2A antagonist M100,907. europa.eu

Beyond its effects on feeding, this compound has been shown to influence other behaviors. Studies in rats have demonstrated that it can reduce nicotine (B1678760) self-administration and attenuate the stimulant and discriminative stimulus properties of nicotine. nih.gov It also reduced the reinstatement of nicotine-seeking behavior. nih.gov Furthermore, this compound has been observed to induce yawning in rats, a behavior inhibited by a 5-HT2C receptor antagonist. nih.gov In mice, it has been shown to engage both 5-HT2C and 5-HT2A receptors at doses as low as 3 mg/kg. nih.gov

Preclinical Evaluation of Drug-Drug Interaction Potential

The potential for this compound to interact with other drugs has been evaluated in both in vitro and in vivo preclinical studies. These investigations are crucial for predicting potential interactions in a clinical setting.

In vitro studies have shown that this compound can inhibit the activity of the cytochrome P450 enzyme CYP2D6. europa.eu This suggests that it has the potential to increase the exposure of drugs that are metabolized by this enzyme. wvu.edu

In vivo studies have provided further insight into these potential interactions. A dedicated interaction study in humans showed that co-administration of this compound with dextromethorphan (B48470), a CYP2D6 substrate, resulted in an approximately 2-fold increase in dextromethorphan exposure. europa.euucm.es This confirms the in vitro finding of CYP2D6 inhibition. ucm.es

This compound itself is metabolized by multiple pathways and various enzymes, with no single enzyme accounting for more than 25% of its total clearance. europa.eu This metabolic profile suggests a low probability of other drugs significantly affecting the concentrations of this compound. ucm.es

Table 2: Preclinical Drug-Drug Interaction Profile of this compound

| Interacting Agent/Enzyme | Effect of this compound | Finding |

|---|---|---|

| CYP2D6 | Inhibition | In vitro and in vivo studies confirm inhibition, leading to increased exposure of CYP2D6 substrates. europa.euucm.es |

| Multiple CYP P450 Enzymes | Substrate | Metabolized by multiple enzymes, reducing the likelihood of significant interactions affecting its own clearance. europa.eu |

Interactions with Other Serotonergic Agents (e.g., Selective Serotonin Reuptake Inhibitors, Monoamine Oxidase Inhibitors)

Preclinical data suggest a potential for pharmacodynamic interactions when this compound is co-administered with other drugs that modulate the serotonin system. nih.gov The primary concern revolves around the risk of serotonin syndrome, a potentially life-threatening condition caused by excessive serotonergic activity in the central nervous system. nih.govnih.gov

Although specific preclinical studies evaluating the combination of this compound with Selective Serotonin Reuptake Inhibitors (SSRIs) and Monoamine Oxidase Inhibitors (MAOIs) are not extensively detailed in the provided search results, the mechanism of action of these drugs points towards a heightened risk. nih.govnih.gov SSRIs work by blocking the reuptake of serotonin, thereby increasing its synaptic availability. nih.gov MAOIs, on the other hand, inhibit the enzyme responsible for breaking down serotonin and other monoamines, also leading to increased serotonin levels. nih.gov The concurrent administration of this compound, a direct 5-HT2C receptor agonist, with either SSRIs or MAOIs could theoretically lead to an additive or synergistic effect on serotonin signaling, increasing the likelihood of serotonin syndrome. nih.govfda.govmedscape.com

The prescribing information for the marketed product containing lorcaserin advises extreme caution when used with other serotonergic drugs, including SSRIs, serotonin-norepinephrine reuptake inhibitors (SNRIs), tricyclic antidepressants (TCAs), triptans, bupropion, dextromethorphan, and St. John's Wort. nih.govfda.gov This cautionary stance is rooted in the theoretical risk of serotonin syndrome, which has been associated with the use of multiple serotonergic agents. nih.gov

Mechanisms Leading to Enhanced Serotonergic Activity in Preclinical Models

This compound primarily enhances serotonergic activity through its selective agonism at the 5-HT2C receptor. nih.govtandfonline.comdrugbank.com This receptor is predominantly located in the central nervous system, particularly in areas like the hypothalamus, which are involved in regulating appetite and mood. nih.govtandfonline.com

Preclinical studies in rats have demonstrated that this compound can increase the tissue content of serotonin (5-HT) in specific brain regions. nih.gov For instance, a dose of 3 mg/kg was shown to enhance 5-HT levels in the insular cortex, the core of the nucleus accumbens, and the ventral hypothalamus. nih.gov Interestingly, this same dose was also found to decrease the 5-HIAA/5-HT ratio in the central nucleus of the amygdala and the substantia nigra, suggesting a reduction in serotonin turnover in these areas. nih.gov

The activation of 5-HT2C receptors on pro-opiomelanocortin (POMC) neurons in the arcuate nucleus of the hypothalamus is a key mechanism. nih.govtandfonline.com This stimulation leads to the release of alpha-melanocortin-stimulating hormone (α-MSH), which then acts on melanocortin-4 receptors to suppress appetite. nih.gov This pathway highlights the direct influence of this compound on the serotonergic system to produce its pharmacological effects.

Effects on Cardiovascular Physiology in Animal Studies

The cardiovascular safety of this compound has been a significant area of preclinical investigation, largely due to the history of cardiovascular adverse effects associated with older, non-selective serotonergic agents like fenfluramine (B1217885) and dexfenfluramine. nih.govresearchgate.net These earlier drugs were linked to valvular heart disease and pulmonary hypertension, effects attributed to their agonist activity at the 5-HT2B receptor, which is expressed on cardiac valvular interstitial cells. nih.goveuropa.eu

This compound was specifically designed for its high selectivity for the 5-HT2C receptor over the 5-HT2B receptor. nih.goveuropa.eu Preclinical studies have shown that it has approximately 61 to 100-fold greater selectivity for the 5-HT2C receptor compared to the 5-HT2B receptor. nih.govresearchgate.net

In animal models, this selectivity appears to translate to a favorable cardiovascular profile. A 28-day study in diet-induced obese rats treated with this compound found no evidence of valvulopathy, such as aortic or mitral valve regurgitation, as assessed by echocardiography. nih.gov Furthermore, extensive histopathologic analysis in long-term toxicity studies (up to 2 years in rats and mice and 1 year in monkeys) revealed no adverse effects of this compound on heart valves or other cardiac tissues. europa.eu

While this compound demonstrated concentration-dependent inhibition of hERG currents in vitro, a monkey telemetry study at high doses showed no adverse effects, including no QT interval prolongation. europa.eu

Exploratory Preclinical Toxicological Studies with a Focus on Mechanism of Action

Preclinical toxicology studies have been conducted to assess the safety profile of this compound. Two-year carcinogenicity studies in mice and rats were performed. europa.eu In the rat study, an increase in certain types of tumors was observed in males. europa.eu Specifically, there were increased incidences of schwannoma, astrocytoma, and squamous cell carcinoma, which raised concerns for human use as a clear mechanistic explanation was not provided. europa.eu Additionally, an increased incidence of subcutaneous fibromas was seen at all dose levels in male rats. europa.eu In both sexes of rats, an increase in mammary gland fibroadenoma/adenocarcinoma was observed. europa.eu

It is important to note that in these animal studies, there were concerns about increased tumor incidence at high doses; however, human exposure levels are significantly lower.

This compound did not show genotoxic potential in a standard battery of genotoxicity studies. europa.eu

The (S)-enantiomer of lorcaserin was not detected in the plasma of rats or monkeys after administration of lorcaserin, indicating no in vivo inter-conversion of the stereoisomers. europa.eu

Advanced Research Perspectives and Future Directions in S Lorcaserin Hydrochloride Chemistry and Pharmacology

Structure-Activity Relationship (SAR) Studies and Rational Drug Design for (S)-Lorcaserin Hydrochloride Analogues

The development of this compound was a result of extensive structure-activity relationship (SAR) studies on a novel series of 3-benzazepine 5-HT2C agonists. nih.gov The core structure, (1R)-8-chloro-2,3,4,5-tetrahydro-1-methyl-1H-3-benzazepine, was systematically modified to optimize potency and selectivity for the 5-HT2C receptor. nih.govacs.org

Key findings from these SAR studies revealed that the (R)-enantiomer was crucial for the desired agonist activity. ingentaconnect.com Modifications to the benzazepine ring and the substituents at various positions were explored to understand their impact on receptor binding and functional activity. For instance, the presence of the 8-chloro and 1-methyl groups was found to be critical for the compound's high affinity and selectivity for the 5-HT2C receptor over the closely related 5-HT2A and 5-HT2B receptors. nih.govacs.org

Rational drug design principles were instrumental in minimizing off-target effects. Specifically, the design aimed to reduce agonist activity at the 5-HT2B receptor, which has been associated with cardiac valvulopathy, and at the 5-HT2A receptor, linked to psychoactive effects. europa.eu This led to the identification of (S)-lorcaserin as a compound with a favorable selectivity profile. nih.govacs.org

Table 1: In Vitro Potency and Selectivity of (S)-Lorcaserin

| Receptor | pEC50 (Functional Assay) |

|---|---|

| 5-HT2C | 8.1 |

| 5-HT2A | 6.8 |

| 5-HT2B | 6.1 |

Data from a study on the synthesis and SAR of a novel 3-benzazepine series of 5-HT2C agonists. nih.govacs.org

Development of Novel 5-HT2C Receptor Ligands Based on the this compound Pharmacophore

The pharmacophore of this compound, characterized by its specific arrangement of features responsible for its biological activity, serves as a valuable template for the design of new 5-HT2C receptor ligands. mdpi.comnih.gov The key elements of this pharmacophore include a protonated amine, an aromatic ring, and a hydrophobic center. mdpi.com

Researchers are actively exploring new chemical scaffolds that mimic this pharmacophore to develop novel agonists with potentially improved properties, such as enhanced selectivity or different signaling bias. biorxiv.orgacs.org For example, a study identified a naturally occurring aporphine (B1220529) that acts as a selective 5-HT2C agonist with a unique G protein signaling bias, demonstrating comparable in vivo efficacy in preclinical models to lorcaserin (B1675133). biorxiv.orgacs.org This highlights the potential of using the lorcaserin pharmacophore to discover structurally diverse ligands with distinct pharmacological profiles. biorxiv.orgacs.org

The challenge in developing these new ligands lies in achieving high selectivity for the 5-HT2C receptor due to the conserved nature of the ligand-binding pockets among the 5-HT2 receptor subtypes. biorxiv.org However, computational methods like virtual screening and molecular docking are being employed to identify promising candidates from large chemical libraries that fit the 5-HT2C receptor binding site. mdpi.com

Application of Advanced Imaging Techniques for In Vivo Receptor Occupancy in Preclinical Research

Determining the relationship between the dose of a drug, its concentration in the brain, and the extent to which it binds to its target receptor is crucial for drug development. researchgate.netgiffordbioscience.com Advanced imaging techniques, particularly Positron Emission Tomography (PET), are powerful tools for measuring in vivo receptor occupancy. researchgate.net

For this compound, the absence of a suitable PET radioligand for the 5-HT2C receptor has been a limitation in directly measuring receptor occupancy in the human brain. researchgate.net However, preclinical studies in animals utilize ex vivo and in vivo receptor occupancy assays to establish this relationship. giffordbioscience.com These studies involve administering the drug to an animal and then measuring the displacement of a radiolabeled ligand from the target receptor in brain tissue. giffordbioscience.com

The development of a selective 5-HT2C receptor PET tracer would be a significant advancement. researchgate.net Such a tool would allow for the direct measurement of target engagement by (S)-lorcaserin and its analogues in the living brain, providing invaluable data for optimizing dosing and understanding the pharmacological effects in both preclinical and clinical settings. researchgate.net

Systems Biology and Computational Approaches to Model this compound's Biological Actions

Systems biology integrates experimental data with computational modeling to understand the complex interactions within biological systems. nih.govlu.se This approach can be applied to model the multifaceted biological actions of this compound, from its interaction with the 5-HT2C receptor to its downstream effects on neural circuits and ultimately, behavior. unito.itunits.it

Computational models can simulate the binding of (S)-lorcaserin to the 5-HT2C receptor and predict the resulting signaling cascade. mdpi.com These models can incorporate data from various sources, including in vitro functional assays and in vivo preclinical studies, to create a more comprehensive picture of the drug's mechanism of action. unito.it For example, modeling can help to understand how the activation of pro-opiomelanocortin (POMC) neurons in the hypothalamus by (S)-lorcaserin leads to a reduction in food intake. nih.gov

Furthermore, these computational approaches can aid in identifying potential off-target effects and predicting the impact of genetic variations in the 5-HT2C receptor on drug response. By simulating the complex biological network, researchers can generate new hypotheses that can be tested experimentally, accelerating the pace of drug discovery and development. lu.seunits.it

Investigation of Unexplored Mechanisms and Potential Novel Therapeutic Applications in Preclinical Settings

While this compound's primary mechanism of action is through the 5-HT2C receptor to regulate appetite, preclinical research suggests it may have other therapeutic applications. nih.govdrugbank.com Studies in animal models have shown that (S)-lorcaserin can influence behaviors related to substance use disorders. researchgate.netnih.gov For instance, it has been shown to decrease nicotine (B1678760) self-administration in rats and non-human primates. nih.gov

The potential mechanisms underlying these effects are under investigation. It is hypothesized that by modulating dopamine (B1211576) activity through 5-HT2C receptor agonism, (S)-lorcaserin may reduce the rewarding effects of drugs of abuse. researchgate.net Preclinical studies have also suggested potential effects in models of pain and seizure-like activity. researchgate.net

Further preclinical investigation is warranted to fully characterize these unexplored mechanisms and to evaluate the potential of (S)-lorcaserin and its analogues for new therapeutic indications beyond weight management, such as smoking cessation and other addiction-related disorders. researchgate.netpatsnap.comnih.gov

Q & A

Q. How can researchers design statistically powered studies to detect rare adverse events (e.g., valvulopathy) in post-marketing surveillance?

- Methodological Answer : Use sequential monitoring methods (e.g., Poisson regression) in large-scale pharmacovigilance databases. Stratify analyses by duration of exposure and baseline cardiac risk factors. Validate signals via echocardiographic sub-studies in high-risk cohorts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.